Cas no 261952-12-9 (2-Methyl-3-(trifluoromethyl)phenylmethanol)

2-Methyl-3-(trifluoromethyl)phenylmethanol is a fluorinated aromatic alcohol with a molecular formula of C9H9F3O. This compound features a trifluoromethyl group at the 3-position and a methyl group at the 2-position of the phenyl ring, contributing to its unique electronic and steric properties. The presence of the hydroxyl group enhances its reactivity as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its trifluoromethyl group imparts increased lipophilicity and metabolic stability, making it valuable in drug discovery. The compound is typically handled under standard laboratory conditions, and its purity and structural specificity ensure consistent performance in synthetic applications.
2-Methyl-3-(trifluoromethyl)phenylmethanol structure
261952-12-9 structure
Product Name:2-Methyl-3-(trifluoromethyl)phenylmethanol
CAS No:261952-12-9
MF:C9H9F3O
MW:190.162373304367
CID:1068070
PubChem ID:2775610
Update Time:2025-05-19

2-Methyl-3-(trifluoromethyl)phenylmethanol Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-3-(trifluoromethyl)benzyl alcohol
    • 261952-12-9
    • 2-Methyl-3-(trifluoromethyl)benzylalcohol
    • DTXSID70379614
    • (2-Methyl-3-(trifluoromethyl)phenyl)methanol
    • AKOS015956020
    • CL8935
    • TS-02676
    • MFCD01631603
    • 2-METHYL-3-TRIFLUOROMETHYLBENZYL ALCOHOL
    • SB84024
    • SCHEMBL737569
    • CS-0207356
    • [2-methyl-3-(trifluoromethyl)phenyl]methanol
    • AMY6706
    • Benzenemethanol, 2-methyl-3-(trifluoromethyl)-
    • 2-Methyl-3-(trifluoromethyl)phenylmethanol
    • MDL: MFCD01631603
    • Inchi: 1S/C9H9F3O/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4,13H,5H2,1H3
    • InChI Key: OCUGIKIVMHDQQQ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(CO)=C1C)(F)F

Computed Properties

  • Exact Mass: 190.06054939g/mol
  • Monoisotopic Mass: 190.06054939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.2Ų

2-Methyl-3-(trifluoromethyl)phenylmethanol Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

2-Methyl-3-(trifluoromethyl)phenylmethanol Pricemore >>

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2-Methyl-3-(trifluoromethyl)phenylmethanol Suppliers

Amadis Chemical Company Limited
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(CAS:261952-12-9)2-Methyl-3-(trifluoromethyl)phenylmethanol
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Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:32
Price ($):412.0/1237.0
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Additional information on 2-Methyl-3-(trifluoromethyl)phenylmethanol

Introduction to 2-Methyl-3-(trifluoromethyl)phenylmethanol (CAS No. 261952-12-9)

2-Methyl-3-(trifluoromethyl)phenylmethanol, identified by its Chemical Abstracts Service (CAS) number 261952-12-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of phenolic alcohols, characterized by the presence of a hydroxyl (-OH) group attached to an aromatic ring. The molecular structure of 2-Methyl-3-(trifluoromethyl)phenylmethanol incorporates a methyl group at the 2-position and a trifluoromethyl group at the 3-position of the phenyl ring, which imparts unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry.

The significance of 2-Methyl-3-(trifluoromethyl)phenylmethanol lies in its potential applications as a building block for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is a well-known pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity in drug molecules. This feature has been extensively studied and utilized in the design of drugs targeting various diseases, including cancer, inflammation, and infectious disorders. Recent advancements in medicinal chemistry have highlighted the role of trifluoromethyl-substituted compounds in improving drug efficacy and reducing side effects.

In the realm of drug discovery, 2-Methyl-3-(trifluoromethyl)phenylmethanol serves as a versatile precursor for synthesizing more complex molecules. Its structural motif can be modified through various chemical transformations to yield derivatives with tailored biological activities. For instance, functionalization at the hydroxyl group can lead to esters or ethers, which may exhibit enhanced solubility or stability. Additionally, the aromatic ring can be further substituted or coupled with other pharmacophores to create hybrid compounds with improved pharmacokinetic profiles.

One of the most compelling aspects of 2-Methyl-3-(trifluoromethyl)phenylmethanol is its role in the development of kinase inhibitors, particularly those targeting tyrosine kinases involved in signal transduction pathways. Tyrosine kinases are critical enzymes in cellular communication and are often dysregulated in cancerous cells. Inhibitors designed to target these kinases have shown promise in clinical trials as effective antitumor agents. The presence of both methyl and trifluoromethyl groups in 2-Methyl-3-(trifluoromethyl)phenylmethanol allows for fine-tuning of binding interactions with kinase active sites, leading to the development of highly selective inhibitors.

Recent studies have also explored the potential of 2-Methyl-3-(trifluoromethyl)phenylmethanol as a scaffold for antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial compounds with unique mechanisms of action. Phenolic derivatives have long been recognized for their antimicrobial properties, and modifications such as trifluoromethylation can enhance these effects by improving bioavailability and membrane disruption capabilities. Preliminary research indicates that derivatives of 2-Methyl-3-(trifluoromethyl)phenylmethanol exhibit promising activity against Gram-positive and Gram-negative bacteria, making them attractive candidates for further development.

The synthesis of 2-Methyl-3-(trifluoromethyl)phenylmethanol typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include Friedel-Crafts alkylation followed by reduction and further functionalization at specific positions on the aromatic ring. The use of palladium-catalyzed cross-coupling reactions has also been reported to facilitate the introduction of substituents such as methyl and trifluoromethyl groups with high efficiency. These synthetic strategies ensure high yields and purity, which are essential for pharmaceutical applications.

In conclusion, 2-Methyl-3-(trifluoromethyl)phenylmethanol (CAS No. 261952-12-9) is a compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. The incorporation of advanced synthetic methodologies allows for the efficient production of derivatives with enhanced pharmacological properties. As research continues to uncover new therapeutic applications, compounds like 2-Methyl-3-(trifluoromethyl)phenylmethanol will undoubtedly play a crucial role in shaping the future of medicinal chemistry.

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(CAS:261952-12-9)2-Methyl-3-(trifluoromethyl)phenylmethanol
A939936
Purity:99%/99%
Quantity:5g/25g
Price ($):412.0/1237.0
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